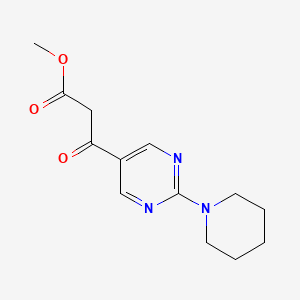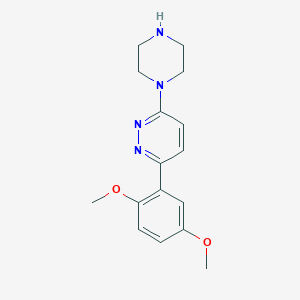
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine, also known as 3-(2,5-DMPP)-6-PP, is a synthetic compound that has been studied for its potential to act as a drug-like molecule. This compound has been studied for its ability to interact with a variety of biological systems, including enzymes, receptors, and ion channels. Its structure is similar to that of other drugs, and it is believed to have a wide range of potential applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to 3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine have demonstrated significant antimicrobial activities. For instance, some piperazinomethyl derivatives display broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5–8 μg/mL, exhibiting potent activity against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021). Similarly, bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown significant antibacterial efficacies against various strains including E. coli, S. aureus, and S. mutans. Particularly, compound 5e in the study exhibited impressive biofilm inhibition activities and MurB inhibitory activity, indicating its potential as a biofilm and enzyme inhibitor (Mekky & Sanad, 2020).
Anti-Proliferative Activities
Piperazin-1-ylpyridazine derivatives also demonstrate significant anti-proliferative effects. A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has been shown to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels, causing G2/M cell cycle arrest, and exhibiting potent anti-growth activity even in drug-resistant cancer cells. This compound has also inhibited tumor growth in xenograft models (Lee et al., 2013). Another study highlighted a family of triazolo-pyridazine-6-yl-substituted piperazines that were synthesized and evaluated as anti-diabetic drugs. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, suggesting their utility as potential anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antioxidant Activities
Some piperazine derivatives have been synthesized and evaluated for their antioxidant activities. Particularly, aryl/aralkyl substituted piperazine derivatives containing methylxanthine moiety exhibited potent antioxidant activity against lipid peroxidation and other oxidation processes, indicating their potential therapeutic applications as antioxidants (Andonova et al., 2014).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-12-3-5-15(22-2)13(11-12)14-4-6-16(19-18-14)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULOQZMJNEBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)


![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
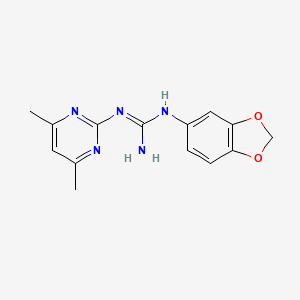
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
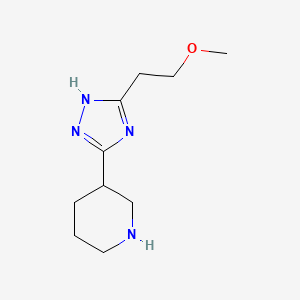
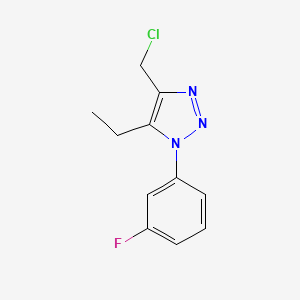
![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)
